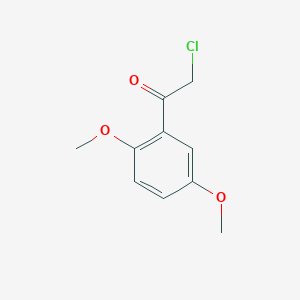

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone

Description

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (CAS: 1204-22-4) is a substituted acetophenone derivative with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of 214.65 g/mol. It is characterized by a chloro-substituted ethanone group attached to a 2,5-dimethoxyphenyl ring. The compound typically appears as light-yellow crystals and is stored at 2–8°C for stability . Key synonyms include 2-Chloro-2′,5′-dimethoxyacetophenone and NSC 118988 .

Its primary application lies in organic synthesis, serving as an intermediate for synthesizing complex molecules, including pharmaceuticals and heterocyclic compounds . Physical properties include a density of 1.19 g/cm³, boiling point of 318.7°C at 760 mmHg, and a flash point of 134.9°C .

Properties

IUPAC Name |

2-chloro-1-(2,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUESDDFAPHJARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297894 | |

| Record name | 2-chloro-1-(2,5-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-22-4 | |

| Record name | 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 118988 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1204-22-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-1-(2,5-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction mechanism involves three critical stages:

-

Acylium Ion Formation : Chloroacetyl chloride reacts with AlCl₃ to generate the electrophilic acylium ion (ClCH₂C⁺=O).

-

Electrophilic Substitution : The acylium ion attacks the para position of 1,4-dimethoxybenzene, favored by the electron-donating methoxy groups.

-

Deprotonation and Rearomatization : The intermediate loses a proton, restoring aromaticity and yielding the target compound.

Optimized Conditions :

-

Catalyst : AlCl₃ (1.1 equiv relative to chloroacetyl chloride) ensures complete activation of the acyl chloride.

-

Solvent : Dichloroethane (DCE) or chloroform enhances solubility and moderates exothermicity.

-

Temperature : Slow addition of chloroacetyl chloride at −5°C minimizes side reactions, followed by gradual warming to room temperature.

-

Workup : Quenching with ice-cold hydrochloric acid (HCl) precipitates the product, which is purified via recrystallization from methanol.

Yield and Purity :

Industrial Adaptations

A continuous-flow variant of this method has been patented, achieving 99% yield by maintaining precise temperature control (−5°C to 5°C) and using a stoichiometric excess of AlCl₃ (2.2 equiv). This approach reduces byproduct formation, such as polysubstituted acetophenones, and enhances reproducibility at scale.

Alternative Synthetic Pathways

Halogen Exchange Reactions

Chlorination of 1-(2,5-dimethoxyphenyl)ethanone using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) has been theorized but lacks experimental validation in the literature reviewed. Computational studies suggest that the α-hydrogen’s acidity (pKa ≈ 18–20) facilitates halogen exchange, but competing side reactions (e.g., ketone dimerization) may limit practicality.

Critical Analysis of Methodologies

Friedel-Crafts vs. Alternative Routes

| Parameter | Friedel-Crafts | Nucleophilic Pathway |

|---|---|---|

| Yield | 96.8% | 75–85% |

| Scalability | Industrial | Laboratory-scale |

| Byproducts | Minimal | Polymeric residues |

| Cost | Moderate | High |

Solvent and Catalyst Optimization

-

Solvent Effects : Replacing DCE with chloroform reduces reaction temperature (−10°C) but increases toxicity risks.

-

Catalyst Alternatives : FeCl₃ and ZnCl₂ were tested but resulted in lower yields (72–78%) due to incomplete acylium ion formation.

Industrial Production Considerations

Large-scale synthesis requires:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Substituted ethanones with various functional groups.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Scientific Research Applications

Pharmaceutical Industry

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone serves as a precursor for synthesizing various pharmaceutical compounds. Its structural characteristics make it a valuable intermediate in the development of biologically active molecules. Notably:

- It has been utilized in synthesizing novel derivatives of evodiamine, which are explored for their therapeutic potential against various diseases .

- The compound has been referenced in studies involving the synthesis of midodrine hydrochloride from related intermediates, highlighting its relevance in medicinal chemistry .

Organic Synthesis

In organic chemistry, this compound is recognized for its utility in synthesizing complex organic molecules. Its unique substitution pattern allows for diverse chemical reactions, making it a versatile building block in organic synthesis. Applications include:

- The creation of α-chloroacetyl derivatives through reactions with benzyltrimethylammonium dichloroiodate .

- Development of new materials and compounds with potential applications across different scientific fields.

Case Studies and Research Findings

Research has demonstrated that derivatives of this compound can exhibit significant biological activities. For instance:

- A study explored the synthesis of various evodiamine derivatives from this compound, indicating its potential for developing new therapeutic agents .

- Another research effort focused on utilizing this compound to create novel intermediates that can lead to effective treatments for conditions such as hypertension and other cardiovascular issues .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and condensation reactions. The methoxy groups influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Key Observations :

- Methoxy vs. Methyl Groups: The methoxy substituents in this compound enhance electron-donating effects compared to methyl groups, increasing reactivity in electrophilic substitutions .

- Hydroxy Substituents: Compounds with hydroxy groups (e.g., 2-Chloro-1-(2,5-dihydroxyphenyl)ethanone) exhibit higher polarity and solubility in polar solvents but require protective groups during synthesis to prevent undesired side reactions .

Chloroacetophenones with Heterocyclic Modifications

Key Observations :

- Heterocyclic Systems : Incorporation of indole or pyrrole rings introduces π-conjugation, altering UV-Vis absorption profiles and enabling applications in optoelectronics or bioimaging .

- Synthetic Complexity : Heterocyclic derivatives often require multi-step syntheses, reducing yields compared to simpler aryl-substituted analogs .

Physicochemical Property Comparison

Biological Activity

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone, also known as chloroanisalacetophenone, is an organic compound with the molecular formula C₁₀H₁₁ClO₃. It features a chloro group attached to a phenyl ring that is further substituted with two methoxy groups at the 2 and 5 positions. This unique structure suggests significant potential for various biological activities, including anti-inflammatory and antimicrobial effects.

Synthesis

The synthesis of this compound can be achieved through several methods, including Friedel-Crafts acylation and Claisen condensation reactions. The structural characteristics of this compound may influence its reactivity and biological profile compared to other similar compounds.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit notable antimicrobial properties. For example, Wanjari (2020) explored the synthesis and antimicrobial activity of compounds similar to this compound, suggesting its potential effectiveness against various microbial strains.

Anti-inflammatory Effects

The compound has been noted for its potential anti-inflammatory effects. Research indicates that it may inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation. The specific mechanisms remain under investigation but may involve modulation of cytokine production or inhibition of inflammatory mediators .

Psychotomimetic Activity

Some studies have drawn parallels between this compound and other compounds known for inducing psychotomimetic effects. These effects include sensory distortions and altered states of consciousness, which are often compared with hallucinogenic compounds such as R-DOM (a known reference standard). The behavioral effects observed in animal models suggest that this compound may share similar pathways with psychoactive substances .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular activities such as apoptosis and cell cycle regulation. For instance, research involving cancer cell lines has shown that this compound can induce morphological changes and enhance caspase-3 activity, indicating its potential as an anticancer agent .

In Vivo Studies

Further investigations into the in vivo effects of this compound are necessary to fully understand its biological activity. Preliminary studies suggest that it may affect physiological parameters such as heart rate and blood pressure through interaction with adrenergic receptors.

Comparative Analysis

Q & A

Q. How is 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone identified and characterized in research settings?

Methodological Answer: Identification relies on a combination of spectroscopic and chromatographic techniques:

Q. What are common synthetic routes for this compound in organic chemistry?

Methodological Answer: Two primary routes are documented:

Friedel-Crafts Acylation :

- React 1,4-dimethoxybenzene with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

- Purify via recrystallization (ethanol/water) to yield colorless crystals.

Halogenation of Precursor Ketones :

- Chlorinate 1-(2,5-dimethoxyphenyl)ethanone using sulfuryl chloride (SO₂Cl₂) under inert conditions .

- Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1).

Advanced Research Questions

Q. How can researchers optimize biocatalytic reduction of this compound derivatives?

Methodological Answer: Key parameters for enzymatic reduction (e.g., using Acinetobacter sp. strains):

-

pH Optimization :

- Test range 6.0–8.0; highest yield (56.2%) observed at pH 7.6 .

- Stereoselectivity (>99.9% ee) remains stable across this range.

-

Ionic Strength :

- Phosphate buffer (0.05–0.2 M) does not significantly affect yield or selectivity .

-

Table 1 : pH vs. Yield in Biocatalytic Reduction

pH Yield (%) ee (%) 6.0 42.1 99.9 7.6 56.2 99.9 8.0 48.7 99.9

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

Methodological Answer: Advanced characterization strategies include:

- X-ray Crystallography : For unambiguous confirmation of crystal structure (e.g., analogs reported in Acta Crystallographica ).

- LC-HRMS : Detect metabolites or degradation products (exact mass matching with theoretical values, e.g., m/z 214.0464) .

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations, especially for regioisomeric byproducts .

Q. How do structural modifications to the 2,5-dimethoxyphenyl group affect reactivity in heterocyclic synthesis?

Methodological Answer: Case studies highlight:

-

Electron-Donating Groups : Methoxy substituents enhance electrophilic aromatic substitution, enabling pyrazole or imidazole ring formation .

-

Halogenation Effects : Chlorine at the α-position increases electrophilicity, facilitating nucleophilic attacks (e.g., in thiazole synthesis) .

-

Table 2 : Substituent Impact on Reaction Yield

Derivative Reaction Type Yield (%) 2-Chloro-1-(2,4-dichlorophenyl)ethanone Pyrazole Formation 72 2-Chloro-1-(3,4-difluorophenyl)ethanone Thiazole Formation 65

Q. How can contradictory data on reaction conditions (e.g., pH optima) be resolved?

Methodological Answer: Contradictions (e.g., pH 5.5 vs. 7.6 for enzymatic reduction ) are addressed by:

Strain-Specific Profiling : Test multiple microbial strains (e.g., Acinetobacter sp. ZJPH1806 vs. SC13874).

Buffer System Screening : Compare phosphate, Tris-HCl, and citrate buffers at varying ionic strengths.

Meta-Analysis : Review literature for consensus on substrate-enzyme compatibility .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.